molecular formula C17H32O B1246308 Siphonarienone

Siphonarienone

Cat. No. B1246308
M. Wt: 252.4 g/mol
InChI Key: LRJDUFSHRXSRLR-IZGRLVBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siphonarienone is a natural product found in Siphonaria pectinata with data available.

Scientific Research Applications

Efficient and Selective Synthesis Methods

The scientific research on Siphonarienone includes its efficient and selective synthesis. Notably, Magnin-Lachaux et al. (2004) developed a synthesis of Siphonarienolone from Siphonarienal, providing a pathway to Siphonarienone. Galeyeva et al. (2005) further refined this process, demonstrating that both optically pure Siphonarienal and Siphonarienone are accessible from a specific methyl-branched wax ester, showcasing the adaptability of synthesis methods Magnin-Lachaux et al., 2004; Galeyeva et al., 2005.

Divergent and Enantioselective Approaches

Yadav et al. (2013) achieved a divergent synthesis of Siphonarienal, Siphonarienone, and Pectinatone from a common precursor, utilizing an enzymatic desymmetrization approach. This method highlights the versatility and potential of enantioselective synthesis in producing these compounds Yadav et al., 2013.

Stereoselective Synthesis Techniques

The research by Ghanty et al. (2015) and Sabitha et al. (2009) emphasizes the importance of stereoselective synthesis in producing Siphonarienal and Siphonarienone. These methods are critical for ensuring the correct stereochemistry, which is vital for the biological activity and function of these compounds Ghanty et al., 2015; Sabitha et al., 2009.

Catalytic Asymmetric Conjugate Addition

The research by Lum et al. (2008) explores a catalytic asymmetric conjugate addition method for the synthesis of deoxypropionates, demonstrating the synthesis of marine organisms like Siphonarienal and Siphonarienone. This method highlights the potential for highly selective and efficient synthesis strategies Lum et al., 2008.

Pharmacological Studies and Stereochemical Insights

Research by Calter and Liao (2002) not only provided the first total synthesis of Siphonarienolone and Siphonarienedione but also led to stereochemical reassignment of these compounds, demonstrating the intricate relationship between structure, synthesis, and biological activity Calter & Liao, 2002.

properties

Product Name

Siphonarienone

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

(E,6S,8S,10S)-4,6,8,10-tetramethyltridec-4-en-3-one

InChI

InChI=1S/C17H32O/c1-7-9-13(3)10-14(4)11-15(5)12-16(6)17(18)8-2/h12-15H,7-11H2,1-6H3/b16-12+/t13-,14-,15-/m0/s1

InChI Key

LRJDUFSHRXSRLR-IZGRLVBXSA-N

Isomeric SMILES

CCC[C@H](C)C[C@H](C)C[C@H](C)/C=C(\C)/C(=O)CC

Canonical SMILES

CCCC(C)CC(C)CC(C)C=C(C)C(=O)CC

synonyms

siphonarienone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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